molecular formula C8H10ClN3O B1418845 1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol CAS No. 959240-48-3

1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol

Cat. No. B1418845
CAS RN: 959240-48-3
M. Wt: 199.64 g/mol
InChI Key: LKGMLJYQCXYCRF-UHFFFAOYSA-N
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Description

1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol, also known as CPP or 6-chloro-PP, is a novel chemical compound. It has a molecular formula of C8H10ClN3O and a molecular weight of 199.64 g/mol .


Molecular Structure Analysis

The molecular structure of 1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol consists of a pyrrolidin-3-ol group attached to a 6-chloropyrimidin-4-yl group . The InChI code for this compound is InChI=1S/C8H10ClN3O/c9-7-3-8(11-5-10-7)12-2-1-6(13)4-12/h3,5-6,13H,1-2,4H2/t6-/m0/s1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 199.64 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound’s topological polar surface area is 49.2 Ų . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 199.0512396 g/mol .

Scientific Research Applications

Synthesis of Biologically Active Compounds

The pyrrolidine ring present in 1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol is a versatile scaffold in drug discovery. It’s used to synthesize compounds with potential activity against various diseases due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules .

Environmental Studies

In environmental studies, derivatives of this compound could be used to study degradation processes or as tracers to monitor the environmental fate of similar organic molecules.

Each application leverages the unique chemical structure of 1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol, which includes a pyrrolidine ring—a five-membered nitrogen heterocycle—and a chloropyrimidinyl group, offering a range of functionalities for diverse scientific research fields. The compound’s versatility is enhanced by its stereochemistry and the potential for further functionalization, making it a valuable tool in both fundamental and applied research .

Mechanism of Action

While the exact mechanism of action for 1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol is not clear, compounds with similar structures have shown nanomolar activity against CK1γ and CK1ε, suggesting potential kinase inhibition .

properties

IUPAC Name

1-(6-chloropyrimidin-4-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-7-3-8(11-5-10-7)12-2-1-6(13)4-12/h3,5-6,13H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGMLJYQCXYCRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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